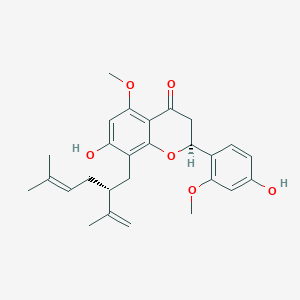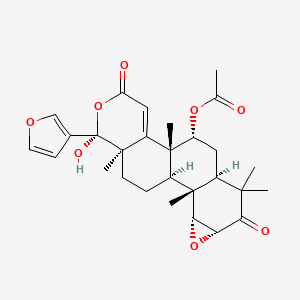
(-)-delta-Cadinene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-delta-cadinene is a member of the cadinene family of sesquiterpenes in which the double bonds are located at the 4-4a and 7-8 positions, and in which the isopropyl group at position 1 is cis to the hydrogen at the adjacent bridgehead carbon (the 1R,8aS-enantiomer). It is a cadinene and a delta-cadinene. It is an enantiomer of a (+)-delta-cadinene.
Scientific Research Applications
Anticancer Activity in Ovarian Cancer Cells
δ-Cadinene demonstrates potent anticancer activity, specifically against ovarian cancer cells (OVCAR-3). It achieves this by inducing apoptosis (cell death) and cell cycle arrest. The compound triggers various cellular changes characteristic of apoptosis, such as cell shrinkage, chromatin condensation, and nuclear membrane rupture. Moreover, δ-Cadinene effectively halts the cell cycle in the sub-G1 phase in a dose-dependent manner. The activation of caspases, crucial proteins in the apoptosis pathway, further supports its role in inducing programmed cell death in cancer cells (Hui, Zhao, & Zhao, 2015).
Biosynthesis and Metabolic Engineering
Research into the synthesis of plant sesquiterpenes, like δ-Cadinene, in microorganisms such as Escherichia coli provides insights into the potential of these bacteria as biofactories for terpene production. Factors such as growth temperatures, carbon sources, and host strains have been explored to optimize the production of δ-Cadinene. However, the yield is significantly lower compared to other compounds like carotenoids, suggesting that the expression of the cyclase enzyme, rather than the supply of precursors, may be the limiting factor in the microbial synthesis of δ-Cadinene (Martin, Yoshikuni, & Keasling, 2001).
Role in Plant Defense Mechanisms
δ-Cadinene is intricately involved in plant defense mechanisms. Studies have identified its role as a precursor in the biosynthesis of hemigossypol, a compound involved in the defense of cotton plants against pathogens. The transformation of δ-Cadinene into hemigossypol is a critical step in the plant's response to infections, making it a significant compound in the phytoalexin biosynthesis pathway (Wang, Davila-Huerta, & Essenberg, 2003).
properties
Product Name |
(-)-delta-Cadinene |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1R,8aS)-4,7-dimethyl-1-propan-2-yl-1,2,3,5,6,8a-hexahydronaphthalene |
InChI |
InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,13,15H,5-8H2,1-4H3/t13-,15-/m1/s1 |
InChI Key |
FUCYIEXQVQJBKY-UKRRQHHQSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@H](CCC(=C2CC1)C)C(C)C |
Canonical SMILES |
CC1=CC2C(CCC(=C2CC1)C)C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



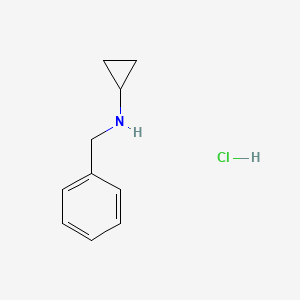

![1,3,5,7-Tetrakis[4-(diacetoxyiodo)phenyl]adamantane](/img/structure/B1253586.png)
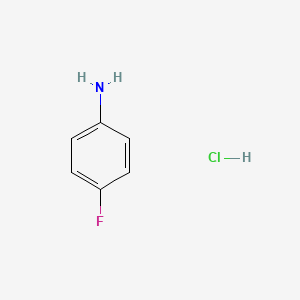

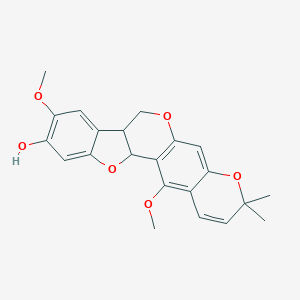
![3-[(2-Amino-2-phenylacetyl)amino]-2-methyl-4-oxoazetidine-1-sulfonic acid](/img/structure/B1253590.png)
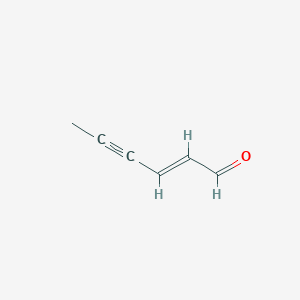

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B1253596.png)
![[(1R,2R,4R,6R,9R,10R,11R,12S,14R,15R,18R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate](/img/structure/B1253597.png)
![(5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene](/img/structure/B1253599.png)
